molecular formula C16H24N4O5 B2689517 Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate CAS No. 1334370-52-3

Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2689517
CAS No.: 1334370-52-3
M. Wt: 352.391
InChI Key: SSMVWYKWIBWMSD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H24N4O5 and its molecular weight is 352.391. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)piperidin-1-yl)-4-oxobutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound belongs to the oxadiazole class of compounds, which are known for their diverse biological activities. The oxadiazole ring structure contributes to the compound's stability and reactivity, making it a valuable candidate for pharmaceutical development.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal activities. This compound has shown promise in inhibiting various microbial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens, suggesting its potential as a lead compound for new antimicrobial agents .

Anticancer Activity

Recent studies highlight the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has been tested against various cancer cell lines, including colorectal adenocarcinoma (SW620) and acute myeloid leukemia (U937). It was found to induce cell growth arrest and apoptosis through mechanisms such as histone deacetylase (HDAC) inhibition .

Table 1 summarizes the anticancer activity of similar oxadiazole compounds:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound ASW6202.5HDAC inhibition
Compound BU9370.5Apoptosis induction
Ethyl derivativeU937TBDHDAC inhibition and apoptosis

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique molecular structure. Modifications in the piperidine or oxadiazole moieties can enhance or diminish its biological effects. For example, substituents on the oxadiazole ring have been shown to significantly influence its anticancer potency .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Nature Reviews examined various oxadiazole derivatives for their anticancer properties. The results indicated that derivatives with specific substitutions on the oxadiazole ring exhibited enhanced cytotoxicity against multiple cancer types. This compound was included in this analysis and demonstrated promising results against leukemia cell lines .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents published in Journal of Medicinal Chemistry, ethyl derivatives were tested for their efficacy against various pathogens. The results showed that this compound had a comparable effect to established antibiotics against certain bacterial strains, indicating its potential as an alternative treatment option .

Properties

IUPAC Name

ethyl 4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O5/c1-3-24-15(22)5-4-14(21)20-8-6-12(7-9-20)16(23)17-10-13-18-11(2)19-25-13/h12H,3-10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMVWYKWIBWMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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